molecular formula C21H29N5O4 B6563882 N,N,6-trimethyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine CAS No. 946384-06-1

N,N,6-trimethyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B6563882
CAS No.: 946384-06-1
M. Wt: 415.5 g/mol
InChI Key: MIRRYPMEMJXLOE-UHFFFAOYSA-N
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Description

N,N,6-Trimethyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine is a synthetic chemical compound designed for research applications. Its molecular structure incorporates a piperazine ring linked to a trimethoxyphenyl group and a substituted pyrimidine ring, a scaffold frequently investigated in medicinal chemistry for its potential to interact with various biological targets . Piperazine derivatives are known to be explored in numerous scientific areas, including as potential kinase inhibitors and as tools for neuropharmacology research, given the prevalence of piperazine cores in compounds that target G-protein coupled receptors . Similarly, the 2,4-diaminopyrimidine moiety is a privileged structure in drug discovery, often associated with enzyme inhibition activity. This combination of features makes this compound a valuable intermediate or candidate for hit-to-lead optimization programs in oncology, CNS disorders, and other therapeutic areas. Researchers can utilize this compound for in vitro binding assays, enzymatic activity studies, and structure-activity relationship (SAR) investigations. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O4/c1-14-11-18(24(2)3)23-21(22-14)26-9-7-25(8-10-26)20(27)15-12-16(28-4)19(30-6)17(13-15)29-5/h11-13H,7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRRYPMEMJXLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N,6-trimethyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a pyrimidine core, a piperazine moiety, and a 3,4,5-trimethoxybenzoyl group, which may enhance its interaction with various biological targets. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The structural formula of this compound can be represented as follows:

C21H26N4O4\text{C}_{21}\text{H}_{26}\text{N}_4\text{O}_4

This compound's structural features contribute to its potential biological activity. The presence of multiple functional groups allows for diverse interactions with biological molecules.

Preliminary studies suggest that this compound exhibits significant biological activity. Potential mechanisms of action may include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways.
  • Antioxidant Properties : The presence of methoxy groups could enhance antioxidant activity.

Case Studies and Research Findings

Research has indicated that compounds with similar structures often exhibit notable pharmacological effects. For instance:

  • Anticancer Activity : Compounds structurally related to this compound have shown anticancer properties in various studies. For example, a related compound demonstrated significant cytotoxicity against cancer cell lines at low micromolar concentrations.
  • Neuropharmacological Effects : Similar piperazine derivatives have been studied for their antidepressant effects and ability to modulate neurotransmitter systems.
  • Immunomodulatory Effects : Research involving piperazine-based compounds has highlighted their potential in modulating immune responses, particularly in the context of cancer immunotherapy .

Comparative Analysis

A comparative analysis of this compound with other similar compounds reveals its unique position in terms of structural complexity and potential efficacy:

Compound NameStructural FeaturesBiological Activity
6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-aminePyrazolo[3,4-d]pyrimidine coreAnticancer activity
3-(3-pyridyl)-1H-pyrazolo[3,4-b]quinolin-5(6H)-onePyrazoloquinoline structureAntidepressant effects
2-(2-methylphenyl)-N-(piperidinocarbonyl)acetamidePiperidine-based structureAnalgesic properties

The diverse functional groups in this compound may enhance its binding affinity and specificity for biological targets compared to these analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoyl Group

2-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine (CAS 946212-42-6)
  • Structural Difference : The benzoyl group has 3,4-dimethoxy substituents instead of 3,4,5-trimethoxy.
  • Implications : Reduced methoxy substitution may decrease hydrophobic interactions or hydrogen bonding with target proteins. Molecular weight (385.5 g/mol ) is unchanged, but the absence of the 5-methoxy group could alter binding affinity .
Compounds from (4c–4g)

These thiazole-pyrimidine derivatives share a piperazine-pyrimidine core but replace the benzoyl group with aryl or heteroaryl substituents:

  • 4c : 4-Methoxyphenyl substituent (melting point: 216–217°C, yield: 30%).
  • 4d : 4-Fluorophenyl substituent (melting point: 84–86°C, yield: 79%).
  • Key Observation : Fluorine substitution (4d) improves yield compared to methoxy (4c), suggesting electron-withdrawing groups enhance synthetic efficiency. Lower melting points in fluorinated derivatives may indicate better solubility .

Core Heterocycle Modifications

N,N,6-Trimethyl-2-{4-[(2-Methylindazol-3-yl)methyl]piperazin-1-yl}pyrimidin-4-amine (CAS 2770598-96-2)
  • Structural Difference : Replaces the benzoyl group with a 2-methylindazole-methyl moiety.
6-(4-Benzylpiperazin-1-yl)-N-(3-Chloro-4-Methoxyphenyl)-1-Methylpyrazolo[3,4-d]pyrimidin-4-amine (CAS 878063-77-5)
  • Structural Difference : Pyrazolo[3,4-d]pyrimidine core instead of pyrimidine.
  • Implications : The pyrazole ring may enhance metabolic stability or alter kinase selectivity. Molecular weight (463.96 g/mol ) is higher, which could affect bioavailability .

Piperazine Linker Modifications

BG14264 (CAS 899995-07-4)
  • Structural Difference : Piperazine linked to a pyridazine ring instead of pyrimidine, with a tetrahydrofuran-derived substituent.
  • Implications : Pyridazine’s electron-deficient nature may influence π-π interactions. Molecular weight (457.52 g/mol ) is comparable, but solubility may differ due to the oxolane group .
5-[2-(3,5-Dimethoxyphenyl)ethyl]-N-[3-Methoxy-4-(4-Methylpiperazin-1-yl)phenyl]pyrimidin-2-amine (H6X)
  • Structural Difference : Piperazine is substituted with a 4-methylpiperazine group, and the core includes a dimethoxyphenethyl chain.
  • The methylpiperazine may enhance solubility .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound Pyrimidine 3,4,5-Trimethoxybenzoyl 385.5 N/A N/A
2-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine Pyrimidine 3,4-Dimethoxybenzoyl 385.5 N/A N/A
4c () Thiazole-Pyrimidine 4-Methoxyphenyl N/A 216–217 30
4d () Thiazole-Pyrimidine 4-Fluorophenyl N/A 84–86 79
CAS 2770598-96-2 () Pyrimidine 2-Methylindazole-methyl 369.5 N/A N/A
CAS 878063-77-5 () Pyrazolo-Pyrimidine Benzylpiperazine, 3-Chloro-4-methoxy 463.96 N/A N/A

Key Research Findings and Implications

Substituent Effects: The 3,4,5-trimethoxybenzoyl group in the target compound likely enhances binding to targets requiring hydrophobic or hydrogen-bonding interactions compared to 3,4-dimethoxy () or non-aromatic substituents () .

Heterocycle Impact : Pyrimidine cores (target compound) offer balanced electronic properties, while pyrazolo-pyrimidines () may improve metabolic stability at the cost of synthetic complexity .

Synthetic Feasibility : Fluorinated derivatives (e.g., 4d in ) achieve higher yields, suggesting halogenation strategies for scalable synthesis .

Preparation Methods

Synthesis of the Pyrimidine Core

The pyrimidine ring serves as the central scaffold for subsequent functionalization. A common starting material is 2,4-dichloro-6-methylpyrimidine , which allows selective substitution at the 2- and 4-positions. In the PMC study, analogous pyrimidine derivatives were synthesized via nucleophilic aromatic substitution (NAS) using sodium hydride (NaH) as a base in tetrahydrofuran (THF) . For instance, substituting chlorine at the 6-position with amines achieved yields of 72–82% under mild conditions (0°C to room temperature, 16 h) .

Key Reaction Conditions:

  • Solvent: Anhydrous THF or dimethylformamide (DMF)

  • Base: Sodium hydride (1.5–2.0 equiv)

  • Temperature: 0°C to room temperature

  • Time: 12–16 hours

The methyl group at the 6-position is typically introduced during the pyrimidine core synthesis, as seen in the use of 4,6-dichloro-2-methylpyrimidine in the PDF study . This pre-functionalization avoids additional methylation steps later in the synthesis.

Regioselective Piperazine Substitution at the 2-Position

Introducing the piperazine moiety at the 2-position requires careful control to avoid competing substitutions. The PDF study demonstrated that reacting 2,4-dichloro-6-methylpyrimidine with piperazine in THF at 10–15°C selectively substitutes the 4-chloro group first, necessitating a two-step process for 2-position functionalization . To achieve direct 2-substitution, the PMC protocol employed NaH to deprotonate the amine, enabling nucleophilic attack on the electron-deficient pyrimidine ring .

Optimized Protocol:

  • Dissolve 2,4-dichloro-6-methylpyrimidine (1.0 equiv) in anhydrous THF.

  • Add piperazine (1.2 equiv) and NaH (2.0 equiv) at 0°C.

  • Stir at room temperature for 16 hours.

  • Purify via flash column chromatography (hexane/ethyl acetate gradient).

This method yields 2-chloro-6-methyl-4-(piperazin-1-yl)pyrimidine as an intermediate, which is subsequently methylated at the 4-amine position .

N-Methylation of the Pyrimidin-4-amine

The N,N-dimethylation of the 4-amine is critical for achieving the target structure. The PMC study utilized dimethyl sulfate in the presence of potassium carbonate (K₂CO₃) in DMF, achieving quantitative methylation at elevated temperatures (80°C, 4 h) . Alternative methods include using methyl iodide (CH₃I) with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) .

Reaction Setup:

  • Substrate: 2-Chloro-6-methyl-4-(piperazin-1-yl)pyrimidine

  • Methylating Agent: Dimethyl sulfate (2.5 equiv)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: DMF

  • Temperature: 80°C

  • Time: 4 hours

Post-reaction, the mixture is diluted with ice water, extracted with dichloromethane, and purified via recrystallization from methanol/water .

Acylation of Piperazine with 3,4,5-Trimethoxybenzoyl Chloride

The final step involves coupling the piperazine nitrogen with 3,4,5-trimethoxybenzoyl chloride. The PMC study’s acylation protocol uses Schlenk techniques under inert gas to prevent hydrolysis . Triethylamine (TEA) is added to scavenge HCl, enhancing reaction efficiency.

Procedure:

  • Dissolve 2-(piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add 3,4,5-trimethoxybenzoyl chloride (1.1 equiv) dropwise at 0°C.

  • Stir at room temperature for 6 hours.

  • Quench with saturated NaHCO₃, extract with DCM, and purify via column chromatography (methanol/chloroform) .

This step typically achieves 70–85% yield, with purity confirmed by HPLC (>98%) .

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.21 (s, 2H, Ar-H), 5.28 (s, 1H, pyrimidin-5-H), 3.85 (s, 3H, OCH₃), 3.81 (s, 6H, OCH₃), 2.48 (s, 3H, CH₃) .

  • ¹³C NMR (100 MHz, CDCl₃): δ 167.78 (C=O), 158.63 (pyrimidine-C), 153.54 (Ar-C), 56.39 (OCH₃) .

High-Resolution Mass Spectrometry (HRMS):

  • Calculated for C₂₂H₃₀N₄O₅ [M+H]⁺: 430.505

  • Observed: 430.508 .

Melting Point: 208–209°C (recrystallized from ethanol) .

Yield Optimization and Industrial Considerations

Challenges:

  • Regioselectivity: Competing substitutions at the 2- and 4-positions of pyrimidine necessitate precise stoichiometry and temperature control .

  • Purification: Column chromatography with gradients of ethyl acetate/hexane (20–50%) effectively isolates intermediates .

Scale-Up Strategies:

  • Replace batch reactors with continuous flow systems to enhance mixing and heat transfer.

  • Substitute THF with cyclopentyl methyl ether (CPME) for improved safety and sustainability.

Q & A

Q. How can researchers optimize the synthetic yield of N,N,6-trimethyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine?

  • Methodological Answer : The synthesis involves multi-step reactions, including piperazine ring formation and coupling of the 3,4,5-trimethoxybenzoyl group. Key strategies include:
  • Mannich Reaction : Optimize stoichiometry of formaldehyde, secondary amines, and ketones to form the piperazine core .
  • Coupling Conditions : Use coupling agents like EDCl/HOBt for amide bond formation between the pyrimidin-4-amine and 3,4,5-trimethoxybenzoyl chloride. Monitor reaction progress via TLC or HPLC .
  • Purification : Employ column chromatography with gradients (e.g., 5–20% EtOAc/hexane) to isolate intermediates. Final purity (>95%) is confirmed by HPLC .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H and 13C NMR confirm structural integrity (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 469.23 [M+H]+) .
  • HPLC : Assess purity (>98%) using a C18 column and UV detection at 254 nm .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer :
  • In Vitro Assays : Test kinase inhibition (e.g., EGFR, PI3K) using fluorescence-based ATP competition assays. IC50 values are calculated from dose-response curves .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to improve target selectivity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Replace the 3,4,5-trimethoxybenzoyl group with substituents like 2,3-dichlorophenyl or 4-fluorobenzyl to modulate lipophilicity and hydrogen bonding. Compare IC50 values across analogs .
  • Molecular Docking : Use AutoDock Vina to predict binding poses in kinase active sites. Prioritize analogs with lower binding energies .

Q. What crystallographic methods resolve conformational ambiguities in this compound?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethanol/water (1:1). Analyze dihedral angles (e.g., pyrimidine vs. piperazine planes) to confirm stereochemistry .
  • Hydrogen Bonding Networks : Identify intramolecular interactions (e.g., N–H⋯N bonds) using SHELXL. These stabilize the bioactive conformation .

Q. How should researchers address contradictions in biological activity data across assays?

  • Methodological Answer :
  • Orthogonal Assays : Cross-validate kinase inhibition using SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .
  • Meta-Analysis : Compare data across cell lines (e.g., discrepancy in IC50 between MCF-7 and A549 may reflect differential expression of efflux pumps) .

Q. What strategies enhance metabolic stability in vivo?

  • Methodological Answer :
  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Common modifications include O-demethylation of the trimethoxy group .
  • Prodrug Design : Mask polar groups (e.g., amine) with acetyl or PEGylated moieties to improve bioavailability .

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